![molecular formula C9H12N2O4S B12597590 4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate CAS No. 651306-36-4](/img/structure/B12597590.png)
4-Methylphenyl N'-[(methanesulfonyl)oxy]carbamimidate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate is a chemical compound that has garnered interest in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate typically involves the reaction of 4-methylphenyl isocyanate with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate group. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
While specific industrial production methods for 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors may also be employed to enhance the efficiency of the production process.
化学反应分析
Types of Reactions
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted carbamimidates depending on the nucleophile used.
科学研究应用
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-nitrogen bonds.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.
Medicine: Explored for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of specialty chemicals and materials.
作用机制
The mechanism of action of 4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate involves its interaction with nucleophiles, leading to the formation of substituted carbamimidates. The methanesulfonyl group acts as a leaving group, facilitating the nucleophilic attack. This compound can target specific molecular pathways, depending on the nature of the nucleophile and the reaction conditions.
相似化合物的比较
Similar Compounds
- 4-Methylphenyl isocyanate
- Methanesulfonyl chloride
- 4-Methylphenyl N’-[(methanesulfonyl)oxy]urea
Uniqueness
4-Methylphenyl N’-[(methanesulfonyl)oxy]carbamimidate is unique due to its ability to undergo a wide range of chemical reactions, making it a versatile reagent in organic synthesis. Its structural properties also allow for the formation of stable intermediates, which are valuable in the development of new chemical entities.
属性
CAS 编号 |
651306-36-4 |
|---|---|
分子式 |
C9H12N2O4S |
分子量 |
244.27 g/mol |
IUPAC 名称 |
[[amino-(4-methylphenoxy)methylidene]amino] methanesulfonate |
InChI |
InChI=1S/C9H12N2O4S/c1-7-3-5-8(6-4-7)14-9(10)11-15-16(2,12)13/h3-6H,1-2H3,(H2,10,11) |
InChI 键 |
RKZAMZKWNXTPJO-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)OC(=NOS(=O)(=O)C)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Morpholine, 3,5-bis[(phenylmethoxy)methyl]-, (3S,5S)-](/img/structure/B12597517.png)
![4-[1-(Benzenesulfonyl)-3-methyl-1-phenylbutan-2-yl]thiomorpholine](/img/structure/B12597529.png)
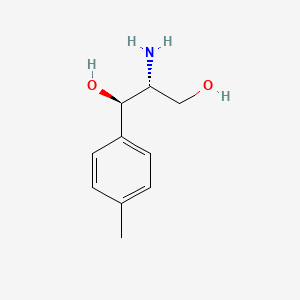
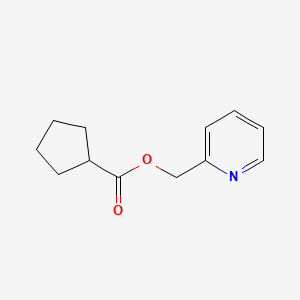
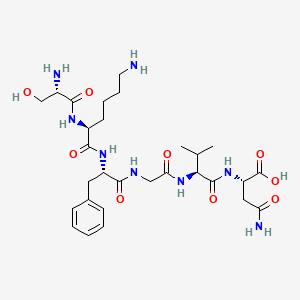
![1-Azabicyclo[4.2.0]octane, 6-(5-isoxazolylethynyl)-](/img/structure/B12597545.png)
![2-{1-[3-(Trifluoromethyl)phenyl]butylidene}hydrazine-1-carbothioamide](/img/structure/B12597547.png)
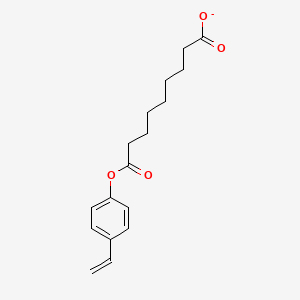
![9H-Thioxanthen-9-one, 3-[4-(methylthio)phenyl]-, 10,10-dioxide](/img/structure/B12597555.png)

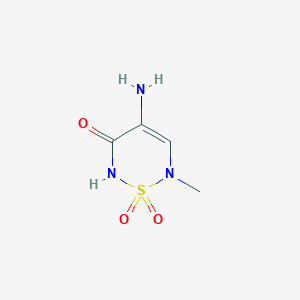
![4-Butyl-4'-[(3,5-difluoro-4-isothiocyanatophenyl)ethynyl]-1,1'-biphenyl](/img/structure/B12597566.png)
![5-[2-(3,4-Dihydroxyphenyl)ethenyl]benzene-1,2,3-triol](/img/structure/B12597569.png)
